![molecular formula C13H21NO4 B6301548 O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate CAS No. 2106477-57-8](/img/structure/B6301548.png)
O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate” is a white solid with a molecular weight of 255.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-6-9-8-13(9,14)10(15)17-4/h9H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a white solid . It should be stored at 0-8°C .Scientific Research Applications
Asymmetric Synthesis and Cycloaddition Reactions
- Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : Aza-Diels-Alder reactions in aqueous solution were utilized for the asymmetric synthesis of bicyclic amino acid derivatives, demonstrating the potential for creating chiral compounds with specific configurations, which could have applications in drug design and synthesis (Waldmann & Braun, 1991).
Photocycloaddition for Heterocyclic Compound Synthesis
- Flavin-Mediated Visible-Light [2+2] Photocycloaddition : Demonstrated the effective use of visible light for the cycloaddition of nitrogen- and sulfur-containing dienes, offering a novel approach to synthesizing bicyclic quaternary ammonium salts and chiral spiro ammonium salts with potential biological activity (Jirásek et al., 2017).
Microwave-Assisted Synthesis for Bicyclic Compounds
- Microwave-Assisted Synthesis of Methyl 7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate : This study highlights the efficiency of microwave-assisted synthesis in producing bicyclic compounds with unexpected stereoselectivity, suggesting a method for rapid and selective synthesis of complex structures (Onogi, Higashibayashi, & Sakurai, 2012).
Synthesis of Conformationally Constrained Amino Acids
- Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids : The synthesis of glutamic acid analogues from L-serine, demonstrating the potential for creating bioactive molecules with specific conformational constraints, which may be useful in drug discovery and peptide design (Hart & Rapoport, 1999).
Safety and Hazards
properties
IUPAC Name |
2-O-tert-butyl 1-O-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-5-6-9-8-13(9,14)10(15)17-4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYIZWZZJUYXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1(C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.